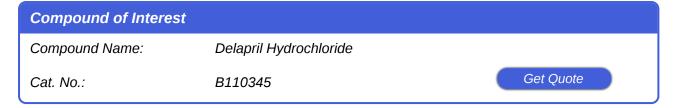


Pharmacological profile of Delapril Hydrochloride and its active metabolites.

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An In-depth Technical Guide to the Pharmacological Profile of Delapril Hydrochloride

Introduction

Delapril Hydrochloride is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized for its antihypertensive properties in the management of cardiovascular diseases such as hypertension and congestive heart failure.[1][2][3] As a prodrug, Delapril is pharmacologically inactive until it undergoes metabolic conversion in the body to its active forms.[4][5][6][7] This guide provides a comprehensive overview of the pharmacological profile of Delapril and its principal active metabolites, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization.

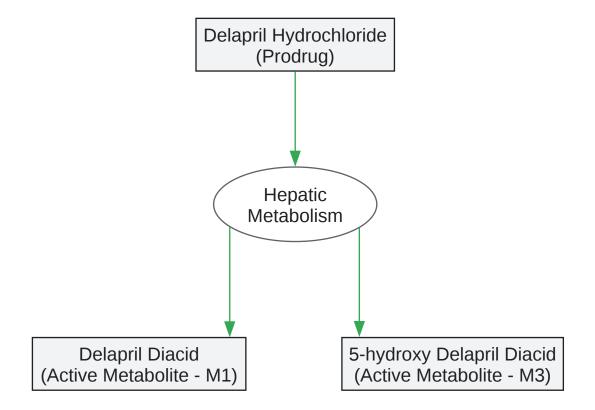
Metabolism and Bioactivation

Following oral administration, Delapril is absorbed and systemically converted into its active metabolites. This bioactivation is a critical step for its therapeutic efficacy. The primary active metabolites are:

- Delapril Diacid (M1): The main active metabolite responsible for ACE inhibition.[8]
- 5-hydroxy Delapril Diacid (M3): Another active metabolite that contributes to the overall pharmacological effect.[4][5][8]



Delapril is also converted to an inactive metabolite, referred to as M2 in some studies.[9][10] The conversion pathway underscores the prodrug nature of **Delapril Hydrochloride**.



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Metabolic activation pathway of **Delapril Hydrochloride**.

Mechanism of Action

The therapeutic effects of Delapril are derived from the activity of its metabolites, Delapril Diacid and 5-hydroxy Delapril Diacid. These metabolites act as potent, competitive inhibitors of the Angiotensin-Converting Enzyme (ACE).[4][6][7]

3.1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[2] The mechanism involves the following steps:

 ACE Inhibition: The active metabolites of Delapril bind to ACE, preventing it from converting inactive Angiotensin I into the potent vasoconstrictor, Angiotensin II.[1][4][5]





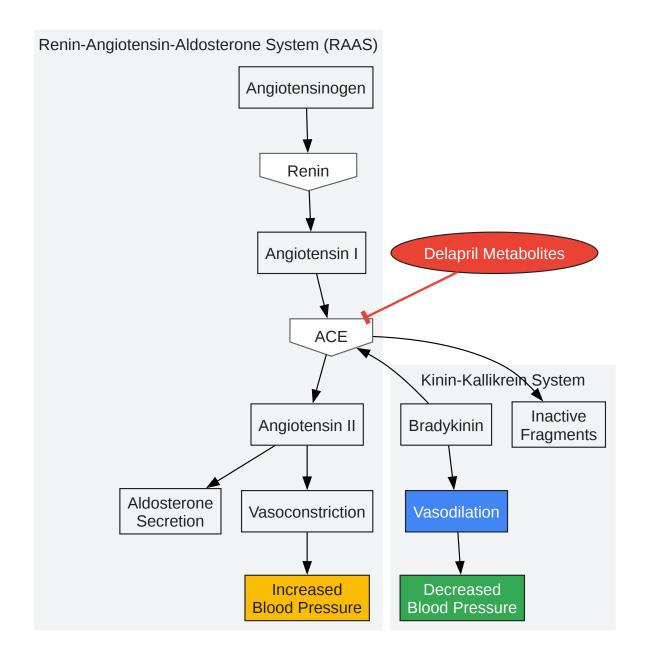


- Vasodilation: The reduction in Angiotensin II levels leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[1][6]
- Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release
 aldosterone, a hormone that promotes sodium and water retention. By inhibiting Angiotensin
 II production, Delapril's metabolites indirectly decrease aldosterone secretion, leading to
 reduced sodium and water retention and a decrease in blood volume, further lowering blood
 pressure.[1][4][5]

3.2. Potentiation of Bradykinin

ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. [2] By inhibiting ACE, Delapril metabolites lead to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect. [2] Some studies suggest Delapril has a weak bradykinin-potentiating action, which may be associated with a lower incidence of cough, a common side effect of ACE inhibitors. [11][12]





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Mechanism of action of Delapril metabolites on the RAAS and Kinin-Kallikrein systems.

Pharmacological Data

4.1. Pharmacokinetics



Delapril is characterized by its high lipophilicity, which is greater than that of other ACE inhibitors like captopril and enalapril.[8] This property facilitates more effective inhibition of ACE within tissues, particularly in the vascular wall.[8] The pharmacokinetic parameters of Delapril and its active metabolites are summarized below, based on a single 30 mg oral dose in patients with essential hypertension.[13]

Parameter	Delapril (Prodrug)	Delapril Diacid (M1)	5-hydroxy Delapril Diacid (M3)
Half-life (t½)	0.30 hours	1.21 hours	1.40 hours
Max. Concentration (Cmax)	489 ng/mL	635 ng/mL	229 ng/mL
Area Under Curve (AUC)	572 ng·hr/mL	1859 ng∙hr/mL	948 ng·hr/mL

Table 1:

Pharmacokinetic parameters of Delapril and its active metabolites in patients with essential hypertension.[13]

The primary route of excretion for Delapril's metabolites is through the kidneys.[9][14] Consequently, in patients with chronic renal failure (CRF), the elimination half-lives and systemic exposure (AUC) of the active metabolites are significantly increased, necessitating dosage adjustments.[9][14][15]



Parameter	Normal Renal Function (EH)	Chronic Renal Failure (CRF)
Delapril Diacid (M1) t½	1.21 hours	4.69 hours
Delapril Diacid (M1) AUC	1859 ng∙hr/mL	6400 ng·hr/mL
5-OH Delapril Diacid (M3) t½	1.40 hours	12.88 hours
5-OH Delapril Diacid (M3) AUC	948 ng·hr/mL	5068 ng·hr/mL
Table 2: Comparison of pharmacokinetic parameters in patients with essential hypertension (EH) versus chronic renal failure (CRF).[15]		

4.2. Pharmacodynamics

In vivo and in vitro studies have demonstrated that Delapril's active metabolites are highly potent ACE inhibitors. In vitro experiments have shown that Delapril Diacid and 5-hydroxy Delapril are 4 to 14 times more potent than captopril at inhibiting lung ACE.[16] Clinically, Delapril administration leads to a significant and sustained reduction in systolic blood pressure and plasma ACE activity for up to 24 hours after dosing.[13]

Experimental Protocols

5.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of Delapril's metabolites on ACE is typically quantified using an in vitro assay. The following protocol is a representative example based on methods using hippuryl-L-histidyl-L-leucine (HHL) as a substrate and detection by High-Performance Liquid Chromatography (HPLC).[17][18]

Objective: To determine the concentration of an inhibitor (e.g., Delapril Diacid) required to inhibit 50% of ACE activity (IC50).

Materials:



- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
- Inhibitor: Delapril Diacid (or other test compounds)
- Buffer: Sodium borate buffer (pH 8.3) containing NaCl
- Stopping Solution: 1 M Hydrochloric Acid (HCl)
- · Mobile Phase for HPLC
- HPLC system with a C18 column and UV detector

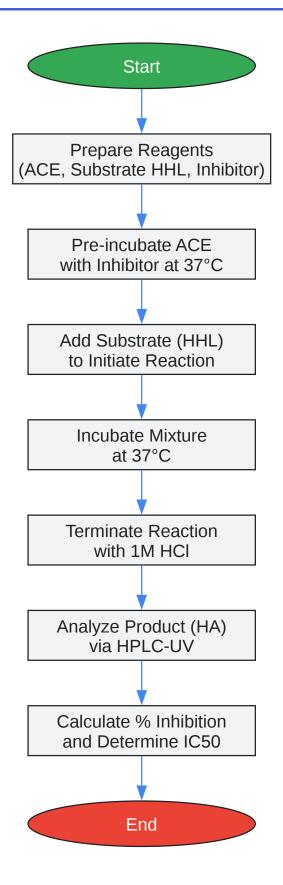
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of ACE in an appropriate buffer.
 - Prepare a substrate solution of HHL in the assay buffer.
 - Prepare serial dilutions of the inhibitor (Delapril Diacid) to test a range of concentrations.
- Enzymatic Reaction:
 - Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE solution to the inhibitor solution (or solvent for control). Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
 - Initiation: Add the HHL substrate solution to the enzyme-inhibitor mixture to start the reaction.
 - Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). During this time, ACE hydrolyzes HHL to Hippuric Acid (HA) and His-Leu.
- Reaction Termination:



- Stop the enzymatic reaction by adding a strong acid, such as 1 M HCl. This denatures the enzyme.
- · Quantification of Hippuric Acid (HA):
 - Filter the reaction mixture.
 - Inject a sample of the supernatant into an HPLC system.
 - Separate the product, Hippuric Acid (HA), from the unreacted substrate (HHL) using a reverse-phase C18 column.
 - Detect and quantify the amount of HA produced by measuring its absorbance with a UV detector (typically around 228 nm).
- Data Analysis:
 - Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value from the resulting dose-response curve.





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Workflow for a typical in vitro ACE Inhibition Assay.



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